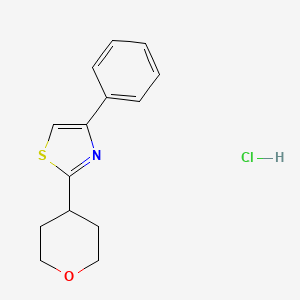
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride typically involves the reaction of oxan-4-ylamine with 4-phenylthiazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The intermediate product is then treated with hydrochloric acid to obtain the final hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones, while reduction can produce oxan-4-yl alcohols.
Aplicaciones Científicas De Investigación
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular growth and proliferation. This inhibition can lead to reduced inflammation and the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Oxan-4-yl)-N-[4-(oxolan-3-yl)phenyl]pyrrolidine-1-carboxamide
- 2-(Oxan-4-yl)propanoic acid
- 2-(Oxan-4-yl)propan-2-ol
Uniqueness
What sets 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride apart from similar compounds is its unique thiazole ring structure combined with the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88572-26-3 |
|---|---|
Fórmula molecular |
C14H16ClNOS |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15NOS.ClH/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12;/h1-5,10,12H,6-9H2;1H |
Clave InChI |
AMAIQJQLCGSUJA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


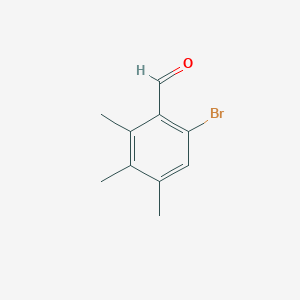
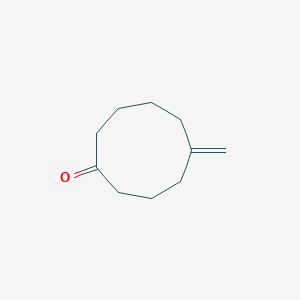
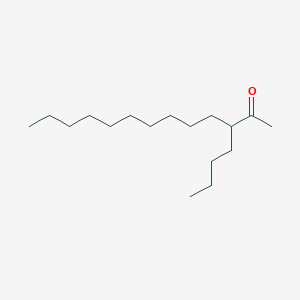
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
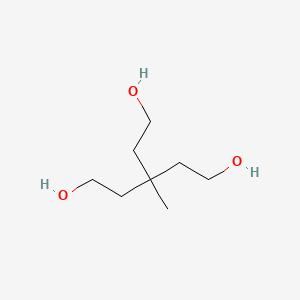
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
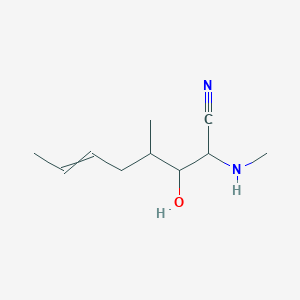
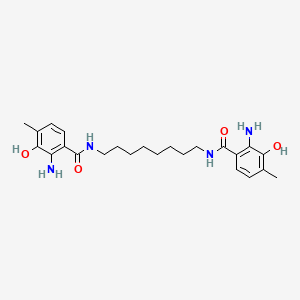
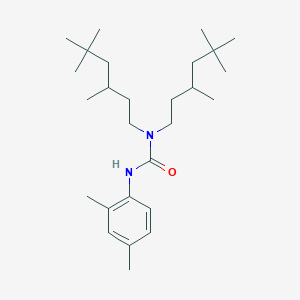
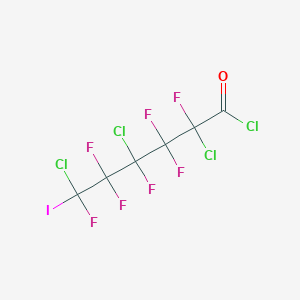
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
